![molecular formula C6H5N3O B1417608 5H-吡咯并[3,2-d]嘧啶-4-醇 CAS No. 5655-01-6](/img/structure/B1417608.png)

5H-吡咯并[3,2-d]嘧啶-4-醇

概述

描述

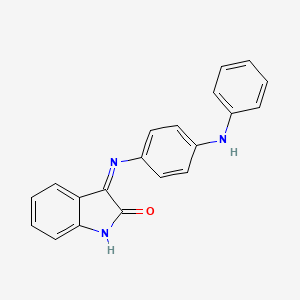

5H-Pyrrolo[3,2-d]pyrimidin-4-ol belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .

Synthesis Analysis

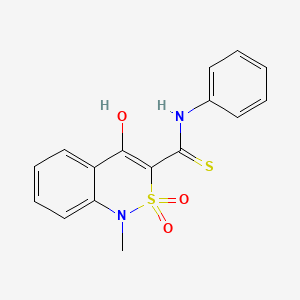

The synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves a palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This is followed by the construction of an annellated pyrrolo ring, providing an efficient route to the pyrrolo[3,2-d]pyrimidine system .Molecular Structure Analysis

The molecular structure of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol consists of a pyrrole ring fused to a pyrimidine . The molecular weight is 135.123 .Physical And Chemical Properties Analysis

5H-Pyrrolo[3,2-d]pyrimidin-4-ol has a molecular weight of 135.123 and a density of 1.6±0.1 g/cm3 . It has a boiling point of 390.6±22.0 °C at 760 mmHg . The melting point is greater than 300ºC .科学研究应用

Targeted Kinase Inhibitors

5H-Pyrrolo[3,2-d]pyrimidin-4-ol: derivatives have been identified as potential multi-targeted kinase inhibitors (TKIs). These compounds, particularly when halogenated, show promise in inhibiting various kinases involved in cancer cell proliferation . They are synthesized to target specific kinases with high affinity, potentially leading to more effective cancer treatments.

Apoptosis Inducers

Research has shown that certain derivatives can act as apoptosis inducers in cancer cells. By inducing programmed cell death, these compounds could be used to selectively target and eliminate cancer cells, reducing the growth of tumors and possibly enhancing the effectiveness of chemotherapy .

Antidiabetic Applications

Some pyrrolopyrimidine derivatives have been explored for their potential to reduce blood glucose levels. This application could be significant in the prevention and treatment of conditions such as hyperglycemia, type 1 diabetes, and other related metabolic disorders .

Antimicrobial Agents

The structural similarity of pyrrolopyrimidine to purines has led to the synthesis of compounds that exhibit antimicrobial properties. These compounds could serve as the basis for new antibiotics, offering an alternative to traditional treatments and helping to combat antibiotic resistance .

Anti-HIV Activity

Pyrrolopyrimidine derivatives have also been reported to possess anti-HIV properties. Their ability to inhibit the replication of the HIV virus could make them valuable components of antiretroviral therapy, contributing to the management of HIV/AIDS .

Cardiovascular Disease Management

Due to their potential impact on blood glucose and lipid levels, pyrrolopyrimidine compounds may find application in managing cardiovascular diseases. They could help in treating conditions like hyperlipidemia and hypertension, which are risk factors for heart disease .

Antitumor and Antiangiogenic Properties

These compounds have shown significant antitumor activities and the ability to inhibit angiogenesis, the process by which new blood vessels form from pre-existing ones. This could be particularly useful in cancer treatment, as it might prevent tumors from acquiring the blood supply needed for their growth .

Adenosine Receptor Antagonism

Some pyrrolopyrimidine derivatives are selective A1-adenosine receptor antagonists. This property could be exploited in the development of drugs to treat various conditions, including cardiac arrhythmias and certain neurological disorders .

安全和危害

属性

IUPAC Name |

3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMXUDUWVFWJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971989 | |

| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |

CAS RN |

5655-01-6 | |

| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)

![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)

![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)

![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)

![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1417547.png)